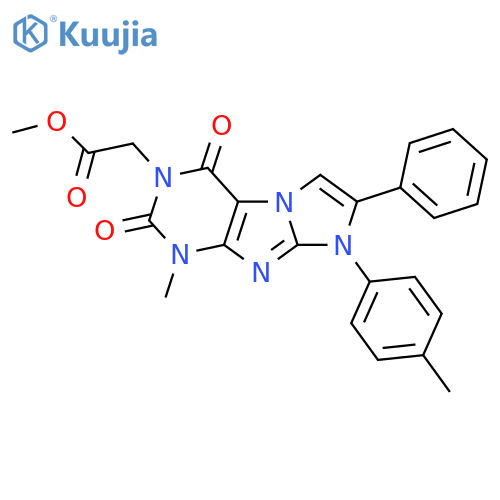

Cas no 896292-72-1 (methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- 3H-Imidazo[2,1-f]purine-3-acetic acid, 1,2,4,8-tetrahydro-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-, methyl ester

- methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

-

- インチ: 1S/C24H21N5O4/c1-15-9-11-17(12-10-15)29-18(16-7-5-4-6-8-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3

- InChIKey: BLJOMBSFZRKOKA-UHFFFAOYSA-N

- ほほえんだ: N12C=C(C3=CC=CC=C3)N(C3=CC=C(C)C=C3)C1=NC1=C2C(=O)N(CC(OC)=O)C(=O)N1C

methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2589-0179-3mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-15mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-10μmol |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-20μmol |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-1mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-5mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-20mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-30mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-2μmol |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F2589-0179-25mg |

methyl 2-[1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |

896292-72-1 | 90%+ | 25mg |

$109.0 | 2023-07-28 |

methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetateに関する追加情報

Introduction to Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate (CAS No. 896292-72-1)

Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 896292-72-1, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate structure of this molecule, characterized by its multiple functional groups and aromatic rings, makes it a subject of intense study for potential therapeutic applications.

The molecular formula of Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate underscores its complexity and the diverse chemical interactions it can engage in. The presence of imidazo[1,2-g]purine scaffold is particularly noteworthy, as this moiety is known for its role in various pharmacological mechanisms. Specifically, the combination of a carbonyl group at the 2-position and a carboxylate ester at the 3-position introduces additional reactivity and potential sites for interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Among these, imidazo[1,2-g]purines have been extensively studied for their antimicrobial and anticancer properties. The compound in question integrates several key structural features that make it a compelling candidate for further investigation. For instance, the 4-methylphenyl substituent at the 8-position enhances lipophilicity, which can improve membrane permeability and thus oral bioavailability—a critical factor in drug design.

The synthesis of Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The formation of the imidazo[1,2-g]purine core necessitates careful consideration of cyclization pathways and functional group transformations. Researchers have leveraged modern synthetic techniques such as palladium-catalyzed cross-coupling reactions to construct the desired framework efficiently.

In terms of biological activity, preliminary studies suggest that this compound exhibits notable inhibitory effects on certain enzymes and receptors relevant to human health. For example, its structure bears resemblance to known kinase inhibitors, which are pivotal in targeting various forms of cancer. Additionally, the presence of aromatic rings capable of hydrogen bonding interactions may contribute to its binding affinity with biological macromolecules. These findings align with current trends in drug development where modulating enzyme activity through small molecules is a primary strategy.

The pharmacokinetic profile of Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is another critical aspect that demands thorough investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways must be evaluated to assess its potential as a lead compound. Advanced computational methods are often employed to predict these properties before experimental validation becomes necessary.

One of the most exciting prospects associated with this compound is its potential role in addressing emerging therapeutic challenges. As resistance to existing treatments becomes more prevalent—particularly in oncology—the need for novel chemotypes has never been greater. The unique structural features of Methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H, 4 H, 8 H-imidazo[1, 2- g]purin- 3- ylacetate position it as a valuable asset in the pharmacopeia under development. Researchers are exploring its efficacy not only as a standalone agent but also in combination therapies to maximize therapeutic outcomes.

The regulatory landscape for new chemical entities like this one is stringent but well-established. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for advancing it through clinical trials and eventual market approval. Collaborative efforts between synthetic chemists and pharmacologists are crucial at this stage to optimize dosage regimens and minimize adverse effects.

In conclusion,Methyl 2- 1- methyl- 8- (4- methylphenyl) - 24 - dioxo - 7 - phenyl - 11 H ,32 purin- - ylacetate (CAS No. . . . . . . . . . . . . . . ). ) represents a significant advancement in pharmaceutical research due to its complex architecture and demonstrated biological potential. Its synthesis exemplifies modern organic chemistry techniques,and ongoing studies promise to uncover further therapeutic applications. As scientific understanding evolves,this compound will likely play an increasingly important role in addressing complex medical challenges worldwide.

896292-72-1 (methyl 2-1-methyl-8-(4-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate) 関連製品

- 1807028-59-6(6-Bromo-4-chloronicotinamide)

- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)

- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)

- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)

- 896324-18-8(7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)

- 1260816-21-4(7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)

- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)